2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoic acid with thiophen-2-ylmethanamine and thiophen-3-ylmethanamine under acidic conditions to form the desired benzamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(thiophen-2-ylmethyl)benzamide
- 2-methyl-N-(thiophen-3-ylmethyl)benzamide
- N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Uniqueness
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c1-12-5-2-3-6-14(12)17(19)18-16(13-8-10-20-11-13)15-7-4-9-21-15/h2-11,16H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIREIQKMIBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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